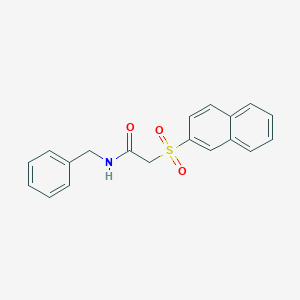

N-benzyl-2-(2-naphthylsulfonyl)acetamide

Description

N-Benzyl-2-(2-naphthylsulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 2-naphthylsulfonyl moiety at the α-carbon of the acetamide backbone. The sulfonyl group in this compound likely enhances hydrogen-bonding capacity and polarity compared to other substituents, influencing solubility and intermolecular interactions .

Properties

Molecular Formula |

C19H17NO3S |

|---|---|

Molecular Weight |

339.4g/mol |

IUPAC Name |

N-benzyl-2-naphthalen-2-ylsulfonylacetamide |

InChI |

InChI=1S/C19H17NO3S/c21-19(20-13-15-6-2-1-3-7-15)14-24(22,23)18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,20,21) |

InChI Key |

REAKACLZKQAHFW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Sulfonyl vs.

- Synthetic Complexity: Imidazolone derivatives (e.g., compound 4g) are synthesized via multicomponent reactions (El-Saghier), achieving high yields (85%), whereas bromo-phenoxy analogs (e.g., ) face discontinuation due to synthetic challenges .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic and Physical Data

Key Observations :

- Carbonyl Stretching: The imidazolone derivative (4g) exhibits two distinct C=O stretches at 1747 and 1669 cm⁻¹, reflecting the conjugated and non-conjugated carbonyl groups . In contrast, sulfonamide-containing analogs (e.g., target compound) would likely show a single intense C=O stretch with additional S=O stretches near 1350–1200 cm⁻¹.

- Crystallography : Dichlorophenyl-sulfanyl analogs form 1D chains via N–H⋯N hydrogen bonding, whereas cyclohexyl derivatives adopt chair conformations stabilized by N–H⋯O interactions .

Key Observations :

- Antiparasitic Potential: While benznidazole (a nitroimidazole analog) is used against Chagas disease, the sulfonamide group in the target compound may reduce nitro-associated toxicity (e.g., neurotoxicity, agranulocytosis) but requires validation .

- Antimicrobial Applications : Thiazole-containing acetamides demonstrate antimicrobial properties, suggesting that the naphthylsulfonyl group in the target compound could modulate activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.